3-Acetyl-4-aminobenzonitrile chemical properties
3-Acetyl-4-aminobenzonitrile chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-Acetyl-4-aminobenzonitrile , a critical intermediate in the synthesis of nitrogen heterocycles for medicinal chemistry.
CAS: 56079-07-3 | Formula: C₉H₈N₂O | MW: 160.17 g/mol [1]
Executive Summary
3-Acetyl-4-aminobenzonitrile (also known as 5-cyano-2-aminoacetophenone) is a high-value bifunctional building block. Its structural uniqueness lies in the ortho-disposition of the amino and acetyl groups, a "privileged motif" for the rapid assembly of quinoline and quinazoline scaffolds via condensation reactions. The para-located nitrile group (relative to the amine) remains chemically distinct, serving as a versatile handle for late-stage diversification (e.g., hydrolysis to amides, reduction to benzylamines, or Pinner reactions) in drug discovery campaigns targeting kinases (EGFR, MEK) and GPCRs.
Chemical Identity & Physical Properties[2]
| Property | Data |
| IUPAC Name | 4-Amino-3-acetylbenzonitrile |
| Common Synonyms | 5-Cyano-2-aminoacetophenone; 1-(2-Amino-5-cyanophenyl)ethanone |
| CAS Number | 56079-07-3 |
| Molecular Weight | 160.17 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 158–162 °C (Solvent dependent) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers, enabling orthogonal chemical transformations:
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The ortho-Aminoacetophenone Core (C3/C4):
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Reactivity: This is the primary site for cyclocondensation. The acetyl carbonyl is electrophilic, while the amine is nucleophilic.
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Application: Precursor for Friedländer synthesis (quinolines) and reaction with amide acetals (quinazolinones).
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The Nitrile Group (C1):
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Reactivity: Electron-withdrawing, it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but activates the 4-amino group's acidity.
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Stability: generally stable under acidic condensation conditions; can be hydrolyzed to a carboxylic acid or amide under strong basic/oxidative conditions.
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The Aromatic Ring:
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Electronic State: Highly polarized. The amino group is a strong resonance donor, while the acetyl and nitrile groups are strong acceptors. This "push-pull" system stabilizes the molecule but makes the acetyl methyl group acidic (pKa ~20), facilitating aldol-type condensations.
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Synthesis Pathways[2][3][4][5][6][7][8][9]
The industrial standard for synthesizing 3-acetyl-4-aminobenzonitrile is the Sugasawa Reaction , which allows for the exclusive ortho-acylation of anilines using boron trichloride (
DOT Diagram: Synthesis & Reactivity Flow
Caption: Synthesis of 3-Acetyl-4-aminobenzonitrile via Sugasawa reaction and its divergent conversion into fused heterocycles.
Experimental Protocols
A. Synthesis of 3-Acetyl-4-aminobenzonitrile (Sugasawa Method)
Rationale: Direct acetylation of 4-aminobenzonitrile using acetyl chloride often leads to N-acetylation (amide formation). The Sugasawa method uses
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Reagents: 4-Aminobenzonitrile (1.0 eq),
(1.1 eq, 1M in DCM), (1.1 eq), Acetonitrile (Solvent/Reagent). -
Procedure:
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Under
, add solution dropwise to a solution of 4-aminobenzonitrile in dry dichloroethane (DCE) at 0°C. A white precipitate (boron-amine complex) forms. -
Add acetonitrile (3.0 eq) and solid
. -
Reflux the mixture for 6–12 hours. The solution typically turns homogenous and dark.
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Quench: Cool to 0°C and carefully add 2M HCl (exothermic!). Heat at 80°C for 30 mins to hydrolyze the intermediate ketimine.
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Workup: Neutralize with NaOH to pH 8, extract with EtOAc, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water.
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B. Friedländer Condensation (Synthesis of 6-Cyanoquinolines)
Rationale: This protocol validates the utility of the intermediate. The acetyl and amino groups condense with a ketone to form the pyridine ring of the quinoline system.
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Reagents: 3-Acetyl-4-aminobenzonitrile (1.0 eq), Ketone (e.g., Cyclohexanone, 1.2 eq), KOH (2.0 eq) or Sulfamic acid (cat.).
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Procedure:
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Dissolve the nitrile in Ethanol (0.5 M).
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Add the ketone and solid KOH.
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Reflux for 4–8 hours. Monitor by TLC (Product is usually highly fluorescent).
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Workup: Cool to RT. Pour into crushed ice/water. The quinoline product often precipitates. Filter and wash with water.
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Applications in Medicinal Chemistry
Kinase Inhibitors (EGFR/MEK)
The resulting 6-cyanoquinoline scaffold is a bioisostere of the 6-cyanoquinazoline core found in drugs like Pelitinib and Neratinib . The nitrile group at position 6 is critical for:
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Solubility: It lowers logP compared to a halogen.
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Interaction: It can accept hydrogen bonds in the ATP-binding pocket.
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Synthetic Handle: It can be hydrated to a primary amide (common in kinase inhibitors to interact with the "gatekeeper" residue).
mGluR5 Negative Allosteric Modulators (NAMs)
Derivatives of 3-acetyl-4-aminobenzonitrile have been utilized to synthesize non-acetylenic mGluR5 NAMs. The quinoline core provides a rigid scaffold that positions hydrophobic groups (phenyl/chloro) in the allosteric binding site.
Handling & Safety Data
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Hazard Classification: GHS Warning.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is prone to oxidation (browning) upon extended air exposure.
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Incompatibility: Strong oxidizing agents, acid chlorides (unless N-acylation is desired).
References
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Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 1978. Link
- Doubovskii, A., et al.
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Gedeon Richter Plc. "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile." Journal of Medicinal Chemistry, 2017. Link
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Sigma-Aldrich. "Product Specification: 3-Acetyl-4-aminobenzonitrile (CAS 56079-07-3)." Link
- Wang, J., et al. "Recent Advances in the Friedländer Synthesis of Quinolines." RSC Advances, 2014.
